(Lys7)-Phalloidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Lys7)-Faloidina es una forma modificada de faloidina, una toxina derivada del hongo Amanita phalloides, comúnmente conocido como el hongo de la muerte. La faloidina se une específicamente a la F-actina, una proteína filamentosa que se encuentra en las células eucariotas, estabilizándola e impidiendo su despolimerización. Esta propiedad hace que (Lys7)-Faloidina sea una herramienta valiosa en la biología celular para estudiar la dinámica de la actina y las estructuras del citoesqueleto.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (Lys7)-Faloidina implica la modificación de la molécula de faloidina mediante la introducción de un residuo de lisina en la séptima posición. Esto se puede lograr a través de la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para sintetizar péptidos y proteínas pequeñas. El proceso generalmente implica los siguientes pasos:

Acoplamiento: Los aminoácidos se agregan secuencialmente a una cadena peptídica unida a una resina.

Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir la siguiente reacción de acoplamiento.

Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de (Lys7)-Faloidina probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar medidas estrictas de control de calidad para garantizar la consistencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones

(Lys7)-Faloidina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de lisina se puede oxidar para formar aldehídos o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir los puentes disulfuro dentro de la molécula en tioles.

Sustitución: El residuo de lisina puede participar en reacciones de sustitución nucleofílica, donde el grupo amino se puede reemplazar por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como los haluros de alquilo o los cloruros de acilo.

Principales productos

Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del residuo de lisina puede producir aldehído de lisina o ácido carboxílico de lisina, mientras que la reducción de los puentes disulfuro da como resultado grupos tiol libres.

Aplicaciones Científicas De Investigación

(Lys7)-Faloidina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la biología celular, la bioquímica y la medicina:

Biología celular: Se utiliza para teñir y visualizar la F-actina en células fijas, lo que permite a los investigadores estudiar la organización y la dinámica del citoesqueleto.

Bioquímica: (Lys7)-Faloidina se puede utilizar para investigar las interacciones entre la actina y otras proteínas, así como para estudiar los efectos de varios fármacos en la polimerización de la actina.

Medicina: La investigación sobre los efectos citotóxicos de (Lys7)-Faloidina puede proporcionar información sobre posibles aplicaciones terapéuticas, como la orientación de células cancerosas que dependen de la dinámica de la actina para la proliferación y la metástasis.

Industria: En la industria biotecnológica, (Lys7)-Faloidina se puede utilizar en el desarrollo de ensayos de diagnóstico y técnicas de imagen.

Mecanismo De Acción

(Lys7)-Faloidina ejerce sus efectos uniéndose a la F-actina, una forma polimerizada de actina que se encuentra en el citoesqueleto de las células eucariotas. Esta unión estabiliza los filamentos de actina e impide su despolimerización, lo que lleva a la acumulación de F-actina dentro de la célula. La estabilización de los filamentos de actina puede interrumpir varios procesos celulares, incluida la división celular, la motilidad y el transporte intracelular. El principal objetivo molecular de (Lys7)-Faloidina es el filamento de actina, y su sitio de unión se encuentra dentro de la hendidura hidrofóbica del monómero de actina.

Comparación Con Compuestos Similares

Compuestos similares

Faloidina: El compuesto principal de (Lys7)-Faloidina, la faloidina también se une a la F-actina y la estabiliza. (Lys7)-Faloidina tiene un residuo adicional de lisina, que puede conferir diferentes propiedades, como una mayor solubilidad o una afinidad de unión alterada.

Jasplakinolida: Otro compuesto estabilizador de la actina, la jasplakinolida se une a la F-actina y promueve su polimerización. A diferencia de (Lys7)-Faloidina, la jasplakinolida también puede inducir la nucleación de la actina.

Citochalasinas: Estos compuestos se unen a los extremos barbados de los filamentos de actina e inhiben su polimerización. Si bien tienen un mecanismo de acción diferente en comparación con (Lys7)-Faloidina, también se utilizan para estudiar la dinámica de la actina.

Singularidad

(Lys7)-Faloidina es única debido a su modificación específica con un residuo de lisina, que puede mejorar su solubilidad y potencialmente alterar sus propiedades de unión. Esta modificación permite aplicaciones más versátiles en investigación, particularmente en estudios que requieren un control preciso sobre la dinámica de la actina.

Propiedades

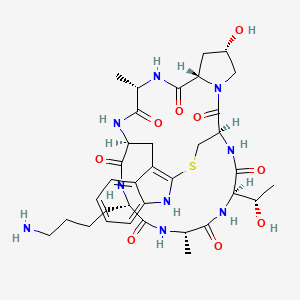

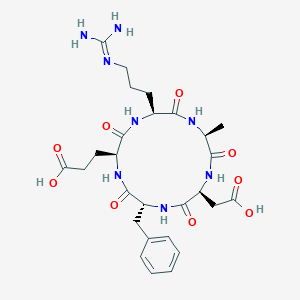

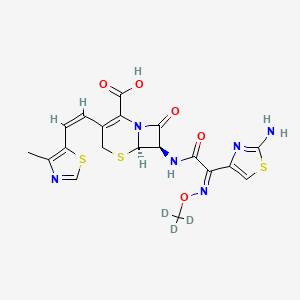

Fórmula molecular |

C35H49N9O9S |

|---|---|

Peso molecular |

771.9 g/mol |

Nombre IUPAC |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H49N9O9S/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48)/t16-,17-,18-,19-,23-,24-,25-,26-,27+/m0/s1 |

Clave InChI |

NEZTXJGARSCQRM-OYPRAPQASA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O |

SMILES canónico |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)

![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)

![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)

![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)